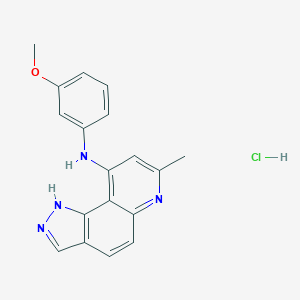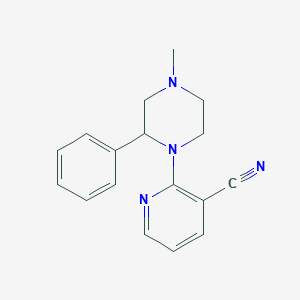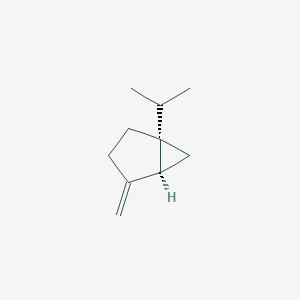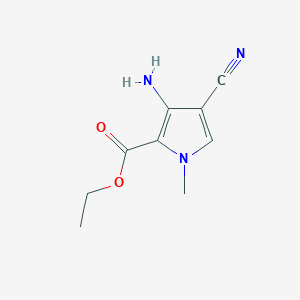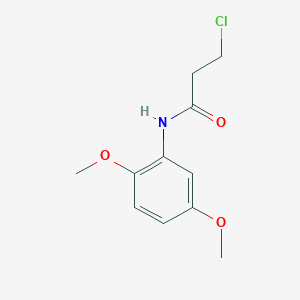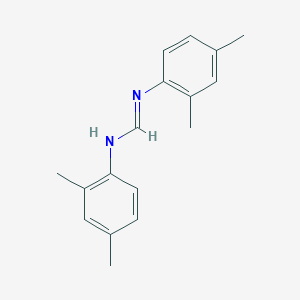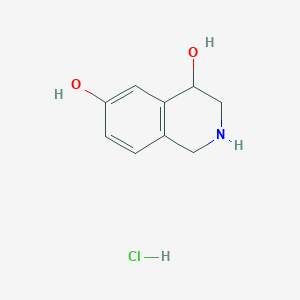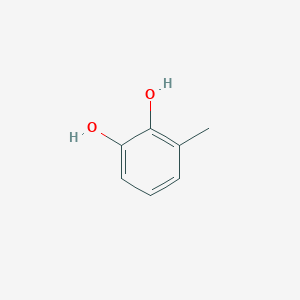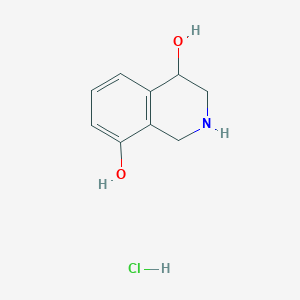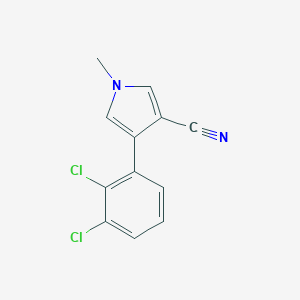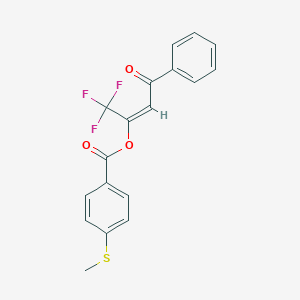
1-Benzoyl-2-(4-methylthio)benzoyloxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-2-(4-methylthio)benzoyloxyethene, also known as BMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. BMBE is a synthetic compound that belongs to the family of chalcones, which are known for their various biological activities.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are known to promote cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Benzoyl-2-(4-methylthio)benzoyloxyethene. One area of research could focus on improving the solubility of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene to make it more effective in vivo. Another area of research could focus on the development of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene analogs with improved biological activity and pharmacokinetic properties. Additionally, further studies could investigate the potential applications of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 1-Benzoyl-2-(4-methylthio)benzoyloxyethene is a promising compound with various biological activities that have the potential to be used in drug development and medical research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer therapy. Further research is needed to explore its full potential and improve its effectiveness in vivo.
Synthesemethoden
1-Benzoyl-2-(4-methylthio)benzoyloxyethene can be synthesized through the Claisen-Schmidt condensation reaction between 4-methylthiobenzaldehyde and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-Benzoyl-2-(4-methylthio)benzoyloxyethene as a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been widely studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
149172-66-7 |
|---|---|
Produktname |
1-Benzoyl-2-(4-methylthio)benzoyloxyethene |
Molekularformel |
C18H13F3O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] 4-methylsulfanylbenzoate |
InChI |
InChI=1S/C18H13F3O3S/c1-25-14-9-7-13(8-10-14)17(23)24-16(18(19,20)21)11-15(22)12-5-3-2-4-6-12/h2-11H,1H3/b16-11+ |
InChI-Schlüssel |
FYOXXDMISXLCKD-LFIBNONCSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)C(=O)O/C(=C/C(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F |
Synonyme |
1-benzoyl-2-(4-methylthio)benzoyloxyethene BTME-1,2,2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



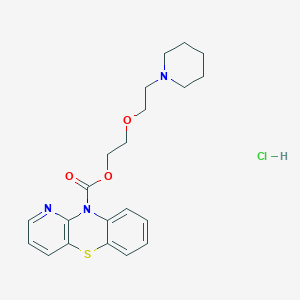
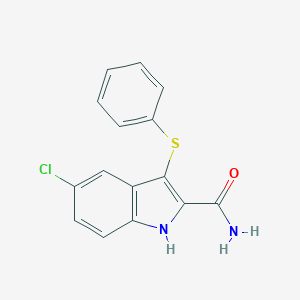
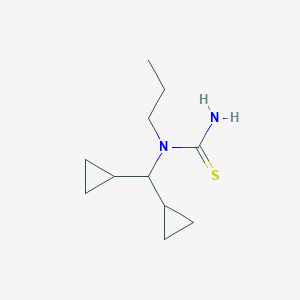
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
